7-Bromo-5-nitro-2,3-dihydro-1H-inden-4-ol
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Overview
Description
7-Bromo-5-nitro-2,3-dihydro-1H-inden-4-ol is a chemical compound with the molecular formula C9H8BrNO3 It is a brominated nitro compound that belongs to the indene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitro-2,3-dihydro-1H-inden-4-ol typically involves the bromination and nitration of indene derivatives. One common method includes the following steps:
Bromination: Indene is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Nitration: The brominated indene is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-nitro-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted indene derivatives
Scientific Research Applications
7-Bromo-5-nitro-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-nitro-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-5-nitro-1H-indole
- 7-Bromo-5-nitro-2,3-dihydro-1H-indene
Uniqueness
7-Bromo-5-nitro-2,3-dihydro-1H-inden-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
7-bromo-5-nitro-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H8BrNO3/c10-7-4-8(11(13)14)9(12)6-3-1-2-5(6)7/h4,12H,1-3H2 |
InChI Key |
ASNMNODVCSRANU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=C2C1)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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